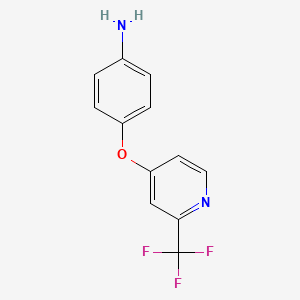

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine

Descripción

Chemical Identity and Nomenclature

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine represents a complex organic molecule characterized by its unique structural arrangement combining pyridine and aniline functional groups through an ether bridge. The compound is officially registered under Chemical Abstracts Service number 630125-71-2 and possesses the molecular formula C12H9F3N2O with a molecular weight of 254.21 daltons. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with alternative naming conventions including Benzenamine, 4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]- and 4-[[2-(Trifluoromethyl)-4-pyridinyl]oxy]benzenamine. These various nomenclature systems reflect the compound's complex structure and the different approaches used to describe its connectivity pattern.

The structural complexity of this compound arises from the presence of multiple functional groups that contribute to its overall chemical behavior. The trifluoromethyl group attached to the pyridine ring position 2 serves as a powerful electron-withdrawing substituent, significantly influencing the electronic properties of the entire molecular system. The ether linkage connecting the pyridine and benzene rings at the 4-position of both rings creates a specific spatial arrangement that affects both the compound's reactivity and its physical properties. The primary amine group on the benzene ring provides a site for further chemical modification and contributes to the compound's potential biological activity.

Historical Context and Discovery

The development of this compound emerged from the broader advancement of fluorinated heterocyclic chemistry, particularly in the context of pharmaceutical research and agrochemical development. The incorporation of trifluoromethyl groups into organic molecules gained significant momentum in the late 20th century as researchers recognized the unique properties these substituents impart to organic compounds. The trifluoromethyl group's ability to enhance lipophilicity while maintaining metabolic stability made it particularly attractive for medicinal chemistry applications, leading to the synthesis of numerous trifluoromethyl-containing compounds including the subject compound.

Research into pyridine-based ether compounds accelerated during the period when pharmaceutical companies were actively exploring novel structural motifs for drug development. The combination of pyridine heterocycles with aniline derivatives through ether linkages represented a strategic approach to creating compounds with specific electronic and steric properties. The presence of both electron-rich and electron-deficient aromatic systems within a single molecule provided researchers with versatile synthetic intermediates capable of undergoing diverse chemical transformations. Historical patent literature suggests that compounds of this structural class were investigated for their potential applications in various therapeutic areas, though specific details regarding the initial discovery of this particular compound remain limited in publicly available sources.

The synthetic methodology for preparing this compound likely evolved from established protocols for ether formation between activated pyridine derivatives and phenolic compounds. The development of reliable synthetic routes to trifluoromethyl-substituted pyridines provided the necessary starting materials for accessing this compound class. The historical progression of fluorinated compound synthesis, particularly the advancement of trifluoromethylation reactions and pyridine functionalization, created the foundation for producing complex molecules like this compound with sufficient purity and yield for research applications.

Significance in Organic Chemistry and Materials Science

This compound holds considerable significance in organic chemistry due to its unique combination of structural features that provide insight into fundamental chemical principles and synthetic methodologies. The compound serves as an excellent model system for studying the electronic interactions between electron-rich and electron-deficient aromatic systems connected through an ether bridge. The trifluoromethyl substituent on the pyridine ring creates a strong electron-withdrawing effect that influences the reactivity of both aromatic systems, making this compound valuable for understanding how electronic effects propagate through conjugated molecular frameworks. Research into similar compounds has demonstrated that the spatial arrangement and electronic properties of such systems can significantly impact their reactivity patterns and physical properties.

From a materials science perspective, this compound represents a building block for more complex molecular architectures with potential applications in advanced materials. The presence of both aromatic amine and pyridine functionalities provides multiple sites for further chemical modification, enabling the construction of polymeric materials, coordination complexes, and supramolecular assemblies. The trifluoromethyl group's influence on lipophilicity and electronic properties makes compounds of this type particularly interesting for developing materials with specific surface properties or electronic characteristics. The compound's structural features suggest potential utility in creating materials with enhanced thermal stability and chemical resistance, properties that are highly valued in various technological applications.

The pharmaceutical significance of this compound extends beyond its direct biological activity to encompass its role as a synthetic intermediate in medicinal chemistry research. The compound's structural features align with known pharmacophores, and its functional groups provide strategic points for structural modification to optimize biological activity. The trifluoromethyl group's ability to enhance metabolic stability while the aniline functionality offers opportunities for hydrogen bonding interactions makes this compound class particularly attractive for drug development efforts. Research findings indicate that compounds containing similar structural motifs have been investigated for various therapeutic applications, highlighting the broader significance of this chemical class in pharmaceutical research and development.

| Application Area | Significance | Key Properties |

|---|---|---|

| Synthetic Chemistry | Versatile intermediate for complex molecule synthesis | Multiple reactive sites, electron-rich and electron-poor aromatics |

| Materials Science | Building block for advanced materials | Enhanced thermal stability, chemical resistance |

| Pharmaceutical Research | Potential therapeutic intermediate | Metabolic stability, hydrogen bonding capability |

| Electronic Materials | Component for specialized electronic applications | Unique electronic properties from trifluoromethyl substitution |

Propiedades

IUPAC Name |

4-[2-(trifluoromethyl)pyridin-4-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)11-7-10(5-6-17-11)18-9-3-1-8(16)2-4-9/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMGGNYWVPXPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731080 | |

| Record name | 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630125-71-2 | |

| Record name | 4-[[2-(Trifluoromethyl)-4-pyridinyl]oxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630125-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine generally proceeds via coupling of a suitably functionalized pyridine derivative bearing the trifluoromethyl substituent with a phenol or phenylamine derivative. Key steps involve:

- Formation of the pyridin-4-yloxy linkage via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Introduction of the trifluoromethyl group either pre-installed on the pyridine ring or via trifluoromethylation methods.

- Protection/deprotection strategies to maintain the amine functionality intact during coupling.

- Use of bases, solvents, and catalysts optimized for selectivity and yield.

Preparation via Nucleophilic Aromatic Substitution

A common route involves the reaction of 4-hydroxyphenylamine (4-aminophenol) with 2-bromo-4-(trifluoromethyl)pyridine under basic conditions to form the ether linkage:

- Reactants: 4-aminophenol and 2-bromo-4-(trifluoromethyl)pyridine.

- Base: Potassium carbonate or potassium tert-butoxide.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

- Conditions: Heating under inert atmosphere (nitrogen or argon) to promote substitution of the bromine by the phenolic oxygen.

- Catalyst: Phase transfer catalysts like tetrabutylammonium bromide can enhance the reaction rate.

This method leverages the nucleophilicity of the phenol oxygen attacking the activated pyridine ring, displacing the bromine atom to form the ether bond.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed coupling, such as Buchwald-Hartwig amination or etherification, is widely used for constructing the C–O bond between the pyridine and phenylamine moieties.

- Catalysts: Pd(OAc)2, Pd2(dba)3, or PdCl2(PPh3)2.

- Ligands: Xantphos, tris-(dibenzylideneacetone)dipalladium(0), or phosphine ligands like P(2-furyl)3.

- Bases: Cs2CO3, K2CO3, or potassium tert-butoxide.

- Solvents: 1,4-dioxane, tetrahydrofuran (THF), or acetonitrile.

- Temperature: 65–140 °C, sometimes under microwave irradiation to accelerate the reaction.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

For example, coupling 2-bromo-4-(trifluoromethyl)pyridine with 4-aminophenol or its derivatives in the presence of Pd catalyst and base yields the desired ether product with moderate to good yields (typically 36–92%).

Detailed Experimental Data Summary

| Step | Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-aminophenol + 2-bromo-4-(trifluoromethyl)pyridine, K2CO3, tetrabutylammonium bromide | Acetonitrile, reflux, inert atmosphere | 70–92 | High purity product, phase transfer catalyst improves yield |

| Pd-catalyzed etherification | 2-bromo-4-(trifluoromethyl)pyridine + 4-aminophenol, Pd(OAc)2, Xantphos, Cs2CO3 | 1,4-dioxane, 110 °C, 18 h, argon | 92 | Efficient catalyst system, high yield |

| Microwave-assisted coupling | 2-bromo-4-(trifluoromethyl)pyridine, PdCl2(PPh3)2, bis(tributyltin) reagent | 1,4-dioxane, 140 °C, 3 h | 36 | Microwave irradiation accelerates reaction but moderate yield |

| Organometallic coupling | Pd2(dba)3, P(2-furyl)3, organozinc reagent, iodobenzene | THF, 20–65 °C, 2 h | 37 | Complex catalytic system, moderate yield |

Purification and Characterization

- Purification: Flash column chromatography on silica gel using mixtures of ethyl acetate and petroleum ether is commonly employed.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and sometimes X-ray crystallography.

- Polymorphs: Crystalline and amorphous forms can be obtained by controlling solvent and temperature during crystallization.

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the reaction yield and purity.

- Phase transfer catalysts significantly improve nucleophilic substitution efficiency.

- Microwave-assisted reactions can shorten reaction times but may require optimization to improve yields.

- The trifluoromethyl group is stable under these reaction conditions, allowing its presence early in the synthetic sequence.

- Avoiding genotoxic impurities requires careful control of reaction parameters and purification steps, as noted in patent disclosures.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-aminophenol, 2-bromo-4-(trifluoromethyl)pyridine, K2CO3, TBAB | Acetonitrile, reflux, inert atmosphere | 70–92 | Simple setup, good yields | Requires strong base, longer times |

| Pd-Catalyzed Etherification | Pd(OAc)2, Xantphos, Cs2CO3, 2-bromo-4-(trifluoromethyl)pyridine | 1,4-dioxane, 110 °C, 18 h, argon | 92 | High selectivity, scalable | Expensive catalysts, inert atmosphere needed |

| Microwave-Assisted Coupling | PdCl2(PPh3)2, bis(tributyltin), 2-bromo-4-(trifluoromethyl)pyridine | 1,4-dioxane, 140 °C, 3 h | 36 | Rapid reaction | Moderate yield, specialized equipment |

| Organometallic Coupling | Pd2(dba)3, P(2-furyl)3, organozinc reagents | THF, 20–65 °C, 2 h | 37 | Mild conditions | Complex reagent preparation |

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, a compound with the CAS number 630125-71-2, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethyl group and a pyridine moiety, which contribute to its unique chemical behavior and biological interactions. The presence of these functional groups often enhances the compound's lipophilicity and ability to interact with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown efficacy against various bacterial strains, suggesting that the trifluoromethyl substitution may enhance the antimicrobial potency due to increased membrane permeability or enzyme inhibition .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, derivatives with similar structural frameworks have demonstrated cytotoxic effects on human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These effects are often attributed to mechanisms involving apoptosis induction and inhibition of tubulin polymerization .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A16 | A549 | 20.2 | Induction of apoptosis |

| A21 | HeLa | 18.4 | Inhibition of tubulin |

| A10 | A549 | 54.5 | Apoptosis and cell cycle arrest |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signal transduction pathways.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity or altering signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various trifluoromethyl-substituted compounds, researchers found that certain derivatives exhibited enhanced cytotoxicity against several cancer cell lines. The study highlighted the role of structural modifications in optimizing biological activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of pyridine derivatives. The results indicated that compounds with trifluoromethyl substitutions showed improved activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between 4-aminophenol and 2-trifluoromethyl-4-chloropyridine. Optimization includes:

- Catalyst Selection : Use potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹⁹F NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (¹⁹F NMR: δ -60 to -65 ppm) .

- FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functionalities.

- Purity Assessment :

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

- Methodological Answer :

- Solubility Profiling :

- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict compatibility with solvents (e.g., DMSO, ethanol, dichloromethane) .

- Experimental Validation : Conduct saturation shake-flask assays at 25°C and compare with structurally related compounds (e.g., 4-(Piperidin-4-yloxy)aniline, which shows higher solubility in polar solvents) .

- Thermal Analysis : Use DSC to correlate melting point (mp) with solvent interactions (e.g., mp deviations >5°C suggest polymorphic forms) .

Q. What computational strategies are effective in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes or GPCRs, inspired by EP 4 374 877 A2 derivatives) .

- QSAR Modeling : Develop 2D/3D-QSAR models using substituent descriptors (e.g., Hammett σ for trifluoromethyl’s electron-withdrawing effect) .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 indicates moderate blood-brain barrier penetration) .

Q. How should researchers design experiments to analyze conflicting reactivity data in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies :

- Catalytic Screening : Test Pd(II)/Cu(I) systems for Buchwald-Hartwig amination; monitor by in situ ¹⁹F NMR to detect intermediates .

- Kinetic Analysis : Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation).

- Controlled Replication : Compare results with structurally similar compounds (e.g., 4-(2-Bromobenzenesulfonyl)phenylamine’s reactivity in Suzuki couplings) .

Safety and Handling

Q. What safety protocols are critical for handling this compound during synthesis and biological assays?

- Methodological Answer :

- Hazard Mitigation :

- PPE : Use nitrile gloves, lab coats, and fume hoods (H313: skin contact hazard) .

- Waste Management : Segregate halogenated waste (e.g., dichloromethane) for professional disposal .

- Emergency Response :

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water (P305+P351+P338) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.